molecular formula C14H17NO5 B5615733 ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE

ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE

Cat. No.: B5615733
M. Wt: 279.29 g/mol
InChI Key: XLQXDRKONKJVRW-UHFFFAOYSA-N
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Description

ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE is a chemical compound with the molecular formula C14H17NO5. It is an ester derivative of benzoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its ethoxy and oxopropanamido functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with ethyl 3-ethoxy-3-oxopropanoate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems and advanced purification techniques further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-(3-ETHOXY-3-OXOPROPANAMIDO)BENZOATE can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)9-12(16)15-11-7-5-10(6-8-11)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQXDRKONKJVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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